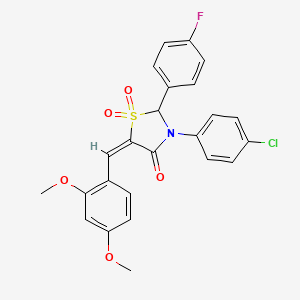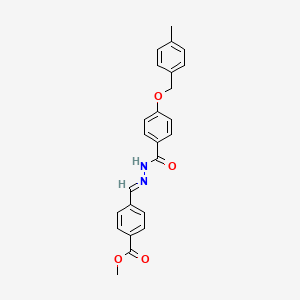
(5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound belonging to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate aldehydes and ketones with thiazolidinone derivatives. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are employed for purification.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- (5E)-3-(4-chlorophenyl)-5-(benzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-thiazolidin-4-one
Uniqueness
The unique combination of substituents in (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C24H19ClFNO5S |
|---|---|
分子量 |
487.9 g/mol |
IUPAC 名称 |
(5E)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-20-12-5-16(21(14-20)32-2)13-22-23(28)27(19-10-6-17(25)7-11-19)24(33(22,29)30)15-3-8-18(26)9-4-15/h3-14,24H,1-2H3/b22-13+ |
InChI 键 |
BSXFNOUBNXLZPZ-LPYMAVHISA-N |
手性 SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11563430.png)

![2-(2,6-dimethylphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11563437.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11563446.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563450.png)
![4-fluoro-N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563456.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11563462.png)
![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide](/img/structure/B11563474.png)
![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
![(1S,2S,3aR)-2-(4-methylphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11563478.png)
![2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563488.png)
